![molecular formula C18H38O7S.C4H11NO2<br>C22H49NO9S B15200284 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol CAS No. 36468-16-3](/img/structure/B15200284.png)
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate and 2-(2-hydroxyethylamino)ethanol are two distinct chemical compounds with unique properties and applications. 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate is a surfactant commonly used in various industrial applications, while 2-(2-hydroxyethylamino)ethanol is an organic compound with applications in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound can be synthesized through the reaction of dodecyl alcohol with ethylene oxide to form 2-(2-dodecoxyethoxy)ethanol. This intermediate is then further reacted with ethylene oxide to form 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. Finally, the product is sulfated using sulfur trioxide or chlorosulfonic acid to yield 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate .
-
2-(2-hydroxyethylamino)ethanol
- This compound can be synthesized by the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
- Industrial production of these compounds often involves continuous processes with precise control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound primarily undergoes substitution reactions due to the presence of the sulfate group. It can react with various nucleophiles to form different derivatives .
-
2-(2-hydroxyethylamino)ethanol
- This compound can undergo oxidation, reduction, and substitution reactions. It can be oxidized to form corresponding aldehydes or acids, reduced to form amines, and substituted to form various derivatives .
Common Reagents and Conditions
- Common reagents for these reactions include sulfur trioxide, chlorosulfonic acid, ethylene oxide, and ethanolamine. Reaction conditions typically involve controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is widely used as a surfactant in chemical reactions to enhance solubility and stability of reactants.
2-(2-hydroxyethylamino)ethanol: is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine
- These compounds have applications in the formulation of pharmaceuticals and personal care products due to their surfactant properties and ability to modify the solubility of active ingredients .
Industry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is used in detergents, emulsifiers, and dispersants in various industrial processes.
2-(2-hydroxyethylamino)ethanol: is used in the production of polymers and resins.
Mecanismo De Acción
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the mixing and solubility of different substances.
2-(2-hydroxyethylamino)ethanol: acts as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
- 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate is unique due to its specific structure that provides excellent surfactant properties, making it highly effective in reducing surface tension and enhancing solubility .
- 2-(2-hydroxyethylamino)ethanol is unique due to its dual functional groups, allowing it to participate in a wide range of chemical reactions .
Propiedades
Número CAS |
36468-16-3 |
|---|---|
Fórmula molecular |
C18H38O7S.C4H11NO2 C22H49NO9S |
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H38O7S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2 |
Clave InChI |
JHBRPYGVCJOJHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
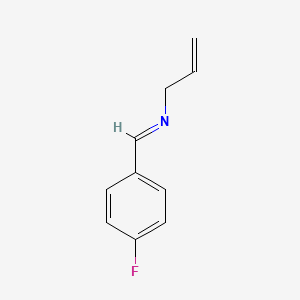
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
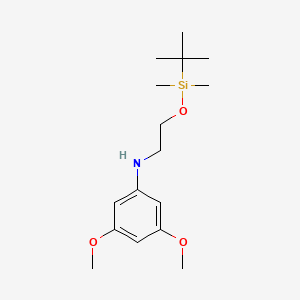
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
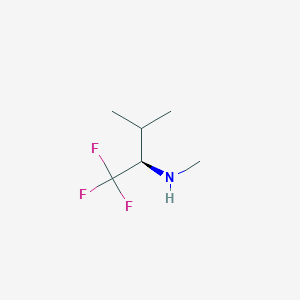

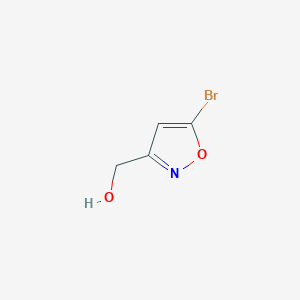
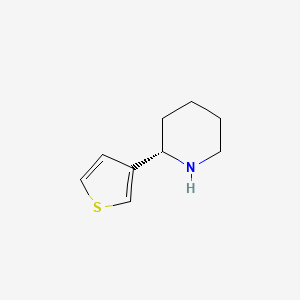
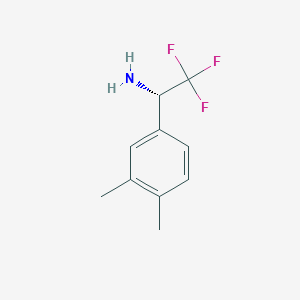
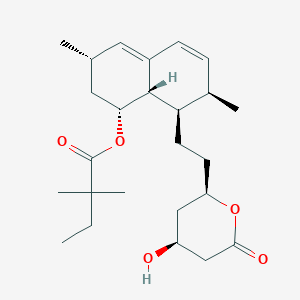
![4-Butyl-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B15200291.png)
